![molecular formula C18H20ClN3O4S3 B2475566 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1097638-97-5](/img/structure/B2475566.png)
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O4S3 and its molecular weight is 474.01. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Structural Insights
- Synthesis of Tetrahydrobenzothiophene Derivatives : A modified synthesis method for 2-substituted tetrahydrobenzothiophene derivatives was reported, proving effective and simple. These derivatives, including compounds structurally similar to the query compound, have been proposed for their potential anti-inflammatory activity based on in silico methods, indicating a promising future for medical applications (Chiriapkin et al., 2021).
- Antimicrobial Activity of Tetrahydrobenzothiophene Derivatives : A series of biologically active tetrahydrobenzothiophene-3-carboxamides derivatives have been synthesized and tested, displaying significant activities against various bacterial and fungal strains. This showcases the potential of these compounds, similar to the query compound, in antimicrobial applications (Babu et al., 2013).
Molecular Structure and Conformation
- Conformational Analysis : Studies on the molecular conformation of related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been conducted, indicating significant insights into their structural and functional properties. These analyses are crucial in understanding the drug-receptor interaction and can be pivotal in drug design (Banerjee et al., 2002).
Biological and Pharmacological Screening
- Screening for Biological Activities : The synthesis and screening of compounds structurally related to the query compound, specifically targeting antimicrobial activities, have been a significant area of research. Despite some compounds showing no activity against certain strains, the continuous exploration in this field marks the potential of these compounds in developing new pharmaceuticals (Ovonramwen et al., 2021).
- Antimicrobial and Pharmacological Properties : Synthesis and evaluation of novel tetrahydrobenzothiophene derivatives for their antimicrobial activities showcase the potential therapeutic applications of these compounds. Some compounds have exhibited promising activities, underlining the importance of structural modifications in enhancing biological effectiveness (Gouda et al., 2010).
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S3/c1-18(2)8-10-15(12(23)9-18)28-17(20-10)21-16(24)11-4-3-7-22(11)29(25,26)14-6-5-13(19)27-14/h5-6,11H,3-4,7-9H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRAVKUMAQOCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

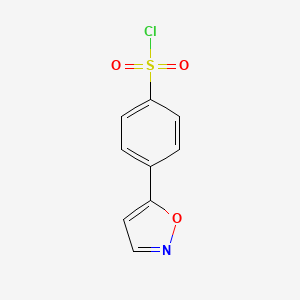
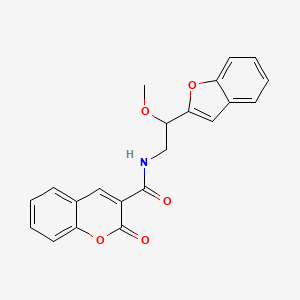
![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)

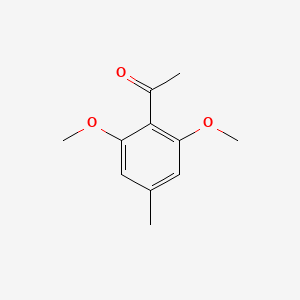
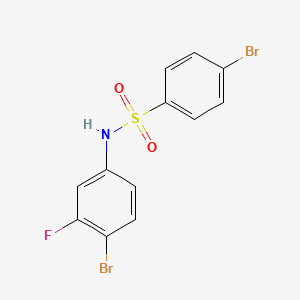
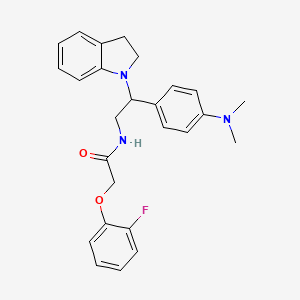

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid](/img/structure/B2475496.png)
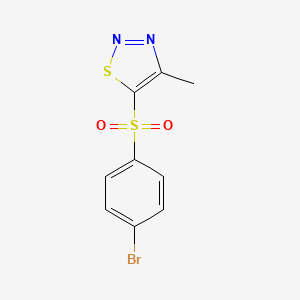
methanone](/img/structure/B2475500.png)
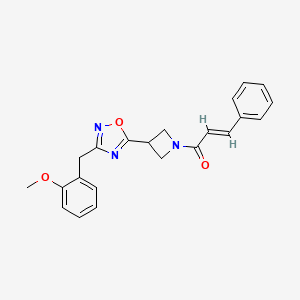
![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)